2,2-Difluoroacetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

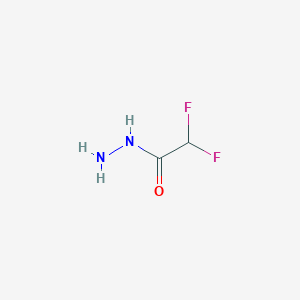

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2N2O/c3-1(4)2(7)6-5/h1H,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPHJKOQDCQCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902451 | |

| Record name | NoName_1694 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84452-98-2 | |

| Record name | 2,2-difluoroacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoroacetohydrazide: Synthesis, Properties, and Applications in Modern Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoroacetohydrazide (CAS No. 84452-98-2), a fluorinated building block of increasing importance in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethyl group (CHF₂) into bioactive molecules is a well-established strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile and reactive precursor for the synthesis of a variety of heterocyclic scaffolds, including pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. This document details the fundamental physicochemical properties of this compound, provides a robust and detailed protocol for its synthesis, explores its reactivity, and highlights its application in the synthesis of biologically active agents, supported by peer-reviewed literature.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature, making it amenable to standard laboratory handling procedures. Its core properties are summarized in the table below. While some physical properties like boiling point are predicted values due to limited experimental data in public literature, they provide a reliable estimation for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 84452-98-2 | [1][2][3] |

| Molecular Formula | C₂H₄F₂N₂O | [2][3][4] |

| Molecular Weight | 110.06 g/mol | [2][3][4] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellow or off-white solid | [1][2] |

| Purity | Typically ≥95% | [1] |

| Boiling Point (Predicted) | 269.0 ± 35.0 °C | [2] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.31 ± 0.20 | [2] |

| InChI Key | QCPHJKOQDCQCIW-UHFFFAOYSA-N | [1] |

| Storage Conditions | -20°C, protect from light | [2] |

Synthesis of this compound: A Validated Protocol

The most direct and widely applicable method for the synthesis of acylhydrazides is the hydrazinolysis of the corresponding ester. This pathway is highly efficient for the preparation of this compound from its ethyl ester precursor, ethyl 2,2-difluoroacetate.

Synthesis Pathway Overview

The synthesis is a straightforward, single-step conversion of an ester to a hydrazide via nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group.

Caption: Synthesis of this compound from Ethyl 2,2-difluoroacetate.

Detailed Experimental Protocol

Materials:

-

Ethyl 2,2-difluoroacetate (1.0 eq.)

-

Hydrazine hydrate (≥98%, 1.2 - 1.5 eq.)

-

Absolute Ethanol (approx. 5-10 mL per gram of ester)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,2-difluoroacetate (1.0 eq.) in absolute ethanol.

-

Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (1.2-1.5 eq.) dropwise. Causality Note: A slight excess of hydrazine hydrate ensures complete conversion of the ester and compensates for any potential volatility. The reaction is typically exothermic, so slow addition is recommended for larger scale reactions.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the collected solid under vacuum to yield this compound as a white to off-white crystalline product. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Spectroscopic Characterization

Authentic spectral data for this compound is not widely available in peer-reviewed literature. However, based on the known chemical shifts of similar structures and analysis of its derivatives, the following characteristic peaks are expected.

| Spectroscopy | Expected Peaks and Interpretation |

| ¹H NMR | CHF₂ (triplet, 1H): A characteristic triplet centered around δ 5.8-6.2 ppm due to coupling with the two fluorine atoms (²JH-F ≈ 50-55 Hz).NH₂ (broad singlet, 2H): A broad singlet, exchangeable with D₂O, typically in the range of δ 4.0-5.0 ppm.NH (broad singlet, 1H): A broad singlet, exchangeable with D₂O, typically in the range of δ 8.0-9.5 ppm. |

| ¹³C NMR | C=O (singlet): The carbonyl carbon is expected in the range of δ 160-165 ppm.CHF₂ (triplet): The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F ≈ 235-245 Hz), expected around δ 108-112 ppm. |

| IR (Infrared) | N-H stretch (hydrazide): Two distinct bands around 3300-3400 cm⁻¹ (asymmetric) and 3150-3250 cm⁻¹ (symmetric) for the -NH₂ group.C=O stretch (amide I): A strong absorption band around 1650-1680 cm⁻¹.N-H bend (amide II): A band around 1620-1640 cm⁻¹.C-F stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 111.0364. |

Reactivity and Synthetic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthon for constructing more complex, fluorine-containing heterocyclic molecules. The hydrazide functional group provides two nucleophilic nitrogen atoms and a carbonyl group, enabling a variety of cyclization reactions.

Synthesis of Difluoromethyl-Substituted Heterocycles

The difluoroacetyl moiety is a key pharmacophore. This compound serves as a direct precursor to introduce the -C(O)CHF₂ or a cyclized difluoromethyl-heterocycle into a target molecule.

Caption: Reactivity of this compound in heterocyclic synthesis.

Case Study: Synthesis of 2-(Difluoromethyl)-1,3,4-oxadiazoles for HDAC6 Inhibition

A prominent, field-proven application of the difluoroacetyl motif derived from a related precursor is in the development of selective histone deacetylase 6 (HDAC6) inhibitors. Recent research has identified 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs) as potent, mechanism-based, and essentially irreversible inhibitors of HDAC6, a key target in oncology and neurodegenerative diseases.[5][6]

In a key study, it was proposed that the DFMO ring undergoes in-situ ring-opening, initiated by the zinc-bound water molecule in the enzyme's active site, to form a deprotonated difluoroacetylhydrazide species.[5][6] This intermediate then acts as the active inhibitor. This demonstrates the latent potential of the this compound scaffold in designing advanced therapeutic agents.

The synthesis of the core DFMO scaffold can be achieved through the cyclization of a precursor with difluoroacetic anhydride (DFAA). A representative synthesis is shown below, highlighting how the difluoroacetyl unit is incorporated.

Reaction Scheme: A tetrazole precursor is reacted with difluoroacetic anhydride (DFAA) to yield the 2-(difluoromethyl)-5-phenyl-1,3,4-oxadiazole.[5]

This reaction underscores the utility of difluoroacetylating agents in constructing the DFMO core, for which this compound itself can serve as a key building block in alternative synthetic strategies.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion and Future Outlook

This compound is a valuable and reactive building block for the incorporation of the difluoromethyl group into complex molecular architectures. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal chemists. The demonstrated role of the related difluoroacetylhydrazide intermediate in the mechanism-based inhibition of HDAC6 highlights the significant potential of this scaffold in developing next-generation therapeutics. Future research will likely expand the library of heterocyclic compounds derived from this precursor and explore their utility against a wider range of biological targets.

References

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity . PubMed Central (PMC). [Link]

-

hydrazine hydrate - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl . RSC Publishing. [Link]

- CN103408454A - Preparation method of hydrazide compound.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions . PubMed Central (PMC). [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 . National Institutes of Health (NIH). [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . PubMed Central (PMC). [Link]

-

Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 . Journal of Medicinal Chemistry (ACS Publications). [Link]

Sources

- 1. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2,2-Difluoroethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 3. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 4. Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic [quickcompany.in]

- 5. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of 2,2-Difluoroacetohydrazide: Emphasis on Melting Point Determination

For distribution to Researchers, Scientists, and Drug Development Professionals.

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the physical properties of 2,2-Difluoroacetohydrazide, with a primary focus on the critical parameter of its melting point. In the absence of a definitively published experimental value, this document serves as a comprehensive manual, outlining the significance of this thermal property and presenting a robust, field-proven protocol for its accurate determination. This guide is intended to equip researchers in drug discovery and materials science with the necessary knowledge to characterize this and similar fluorinated compounds with high fidelity.

Introduction: The Significance of this compound and its Melting Point

This compound is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As a hydrazide, this molecule also serves as a versatile building block in the synthesis of more complex bioactive scaffolds.

The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is a sensitive indicator of purity; a sharp melting range is characteristic of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities. For drug development professionals, the melting point is a critical parameter that influences formulation strategies, stability assessments, and the ultimate solid-state form of an active pharmaceutical ingredient (API).

While predicted data for this compound is available from various chemical suppliers, experimentally determined values are essential for regulatory submissions and robust scientific research. This guide, therefore, emphasizes the practical determination of this key property.

Physicochemical Properties of this compound

A summary of the known and predicted physical properties of this compound is presented below. It is imperative to note that the melting point remains to be experimentally determined and reported in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₂H₄F₂N₂O | |

| Molecular Weight | 110.06 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 269.0 ± 35.0 °C (Predicted) | |

| Density | 1.335 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.31 ± 0.20 (Predicted) | |

| Melting Point | Not Experimentally Determined |

Experimental Protocol for Melting Point Determination

The following protocol describes the standard capillary method for determining the melting point of a solid organic compound like this compound. This method is widely adopted in research and quality control laboratories for its accuracy and reliability.

Principle

The capillary melting point technique involves heating a small, finely powdered sample in a capillary tube that is in close contact with a calibrated thermometer or an automated detector. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Materials and Apparatus

-

This compound sample (finely powdered)

-

Melting point apparatus (e.g., Electrothermal IA9100 or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Calibrated thermometer or digital temperature probe

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.

-

Repeat this process until the packed sample height is approximately 2-3 mm. A tightly packed, uniform sample is crucial for an accurate determination.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Prepare a new capillary tube with a fresh sample.

-

Begin heating at a slow, controlled rate (1-2 °C/minute) as the temperature approaches the expected melting point.

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Repeat for Accuracy:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Interpreting the Results

-

Sharp Melting Range (0.5-2 °C): This is indicative of a highly pure compound.

-

Broad Melting Range (>2 °C) and Depressed Melting Point: This suggests the presence of impurities, which disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

Caption: Workflow for the experimental determination of melting point.

Conclusion

The melting point of this compound is a critical physical property that is essential for its proper characterization, particularly in the context of drug development and materials science. While a definitive experimental value is not yet available in the public domain, this technical guide provides a robust and detailed protocol for its accurate determination using the capillary method. By following this standardized procedure, researchers can ensure the integrity and purity of their synthesized this compound, a crucial step in advancing its potential applications. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel crystalline compounds.

References

-

Aribo Biotechnology. (n.d.). CAS: 84452-98-2 Name: this compound. Retrieved from [Link]

A Technical Guide to the Organic Solvent Solubility of 2,2-Difluoroacetohydrazide for Pharmaceutical Research and Development

Abstract

2,2-Difluoroacetohydrazide is a key building block in medicinal chemistry, valued for the introduction of the difluoromethyl group into potential drug candidates. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide offers a theoretical framework for predicting solubility based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is provided, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Role of this compound in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as a bioisostere for hydroxyl, thiol, or amide functionalities. This compound serves as a versatile reagent for introducing this valuable motif.

The efficiency of synthetic transformations, purification strategies (such as crystallization), and the development of suitable formulations are all critically dependent on the solubility of this compound in a range of organic solvents. A thorough understanding of its solubility profile allows researchers to make informed decisions on solvent selection, leading to optimized reaction conditions, improved yields, and streamlined downstream processing.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent. The molecular structure of this compound (C2H4F2N2O) provides key insights into its expected solubility.

Molecular Structure of this compound:

The key functional groups and their influence on solubility are:

-

Hydrazide Group (-NH-NH-C=O): This group is polar and capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the lone pairs on the nitrogen and oxygen atoms). This suggests a propensity for solubility in polar, protic solvents.

-

Difluoromethyl Group (-CHF2): The two fluorine atoms are highly electronegative, creating a dipole moment. However, fluorinated organic molecules can exhibit both hydrophobic and lipophobic characteristics[1]. This unique property arises from the low polarizability of the C-F bond.

-

Carbonyl Group (C=O): This is a polar group and a strong hydrogen bond acceptor.

Based on these features, we can predict the solubility of this compound in different classes of organic solvents.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity and hydrogen bonding capabilities.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the hydrazide group. |

| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding capabilities. |

| Isopropanol | Polar Protic | Moderate | Steric hindrance may slightly reduce solvation efficiency compared to methanol and ethanol. |

| Water | Polar Protic | Moderate to High | The polar hydrazide group should facilitate solubility, though the fluorinated alkyl chain may reduce it compared to non-fluorinated analogs like acetohydrazide[2][3]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, capable of interacting with the N-H protons of the hydrazide. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor that can effectively solvate the molecule. |

| Acetonitrile | Polar Aprotic | Moderate | A less polar aprotic solvent compared to DMSO and DMF, with weaker hydrogen bond accepting capabilities. |

| Acetone | Polar Aprotic | Moderate | A good hydrogen bond acceptor, but its overall polarity is lower than other polar aprotic solvents. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Low to Moderate | Weaker hydrogen bond acceptor and lower polarity. |

| Ethyl Acetate | Moderately Polar Aprotic | Low | Limited ability to form strong interactions with the polar hydrazide group. |

| Dichloromethane (DCM) | Nonpolar | Low | Poor match for the polar and hydrogen-bonding nature of this compound. |

| Toluene | Nonpolar | Insoluble | Aromatic and nonpolar, unlikely to effectively solvate the polar solute. |

| Hexane | Nonpolar | Insoluble | Aliphatic and nonpolar, offering no favorable interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of comprehensive published data, experimental determination of the solubility of this compound is essential for many research applications. The "gold standard" for determining the thermodynamic solubility of a solid is the shake-flask method [4][5]. This protocol outlines a robust and reliable procedure.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[6][7]

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended[8].

-

After the shaking period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the settled solid.

-

Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe and dispense the clear, saturated solution into a clean vial.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC-UV):

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point. The detection wavelength should be set at the λmax of the compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the measured solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Always use high-purity starting materials.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of this compound being used.

-

pH (for aqueous solutions): The hydrazide group has basic properties. In aqueous solutions, the pH will significantly impact the ionization state and, therefore, the solubility of the compound.

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ChemBK. (2024, April 9). acetohydrazide. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from [Link]

-

Solubility of Things. (n.d.). N'-(1-phenylpropyl)acetohydrazide. Retrieved from [Link]

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

pKa value of 2,2-Difluoroacetohydrazide

An In-Depth Technical Guide to the pKa of 2,2-Difluoroacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates. For molecules such as this compound, a compound of interest in medicinal chemistry, a precise understanding of its pKa is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the pKa of this compound, beginning with the theoretical principles of hydrazide basicity. We explore the profound impact of α,α-difluorination on the electronic properties of the molecule, which significantly lowers the basicity of the terminal amino group. While no experimentally determined pKa value for this compound is currently available in peer-reviewed literature, this whitepaper presents the most reliable computationally predicted value and offers a robust, step-by-step experimental protocol for its empirical determination via potentiometric titration. This document is intended to serve as an authoritative resource for scientists engaged in the design and development of novel therapeutics incorporating fluorinated scaffolds.

Part 1: The Significance of this compound and its pKa in Drug Discovery

This compound is a fluorinated building block that combines the structural features of a hydrazide with the unique modulatory properties of a gem-difluoro group. The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter electronic characteristics to improve binding affinity and bioavailability.[1][2]

The pKa, the pH at which a molecule is 50% ionized, is a critical determinant of a drug's behavior in the body. It dictates the charge state of a molecule in different physiological environments, which in turn influences:

-

Solubility: The ionization state significantly affects aqueous solubility, a key factor for formulation and absorption.

-

Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often highest for the neutral, uncharged species.

-

Target Binding: The charge state can be critical for electrostatic interactions within the binding pocket of a biological target.[3]

-

ADME Properties: The overall ADME profile is heavily influenced by the pKa, affecting everything from oral absorption to clearance rates.[4]

For this compound, the pKa value corresponds to the protonation of the terminal nitrogen atom of the hydrazide moiety. A thorough understanding of this value is therefore foundational for any drug development program utilizing this scaffold.

Part 2: The Fundamental Acid-Base Chemistry of Hydrazides

Hydrazides (R-C(O)NHNH₂) are derivatives of hydrazine. The primary site of protonation is the terminal (-NH₂) nitrogen, which is more basic than the amide-like nitrogen adjacent to the carbonyl group. The lone pair on the amide nitrogen is delocalized through resonance with the carbonyl group, reducing its availability for protonation. The equilibrium for the protonation of the terminal amino group is shown below.

The pKa is the negative logarithm of the acid dissociation constant for the conjugate acid (BH⁺). A higher pKa indicates a stronger base, while a lower pKa indicates a weaker base.

Part 3: The Inductive Effect of α,α-Difluorination

The defining feature of this compound is the presence of two fluorine atoms on the carbon adjacent to the carbonyl group (the α-carbon). Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing effect through the sigma bonds of the molecule, known as the inductive effect (-I effect).[2]

This strong pull of electron density has a profound impact on the basicity of the terminal amino group:

-

Destabilization of the Conjugate Acid: When the terminal -NH₂ group is protonated to form -NH₃⁺, a positive charge is placed on the nitrogen. The electron-withdrawing fluorine atoms pull electron density away from this positively charged center. This intensifies the positive charge on the nitrogen, making the conjugate acid less stable.

-

Weakening of the Base: Because the conjugate acid is destabilized, the equilibrium shown in Figure 1 shifts to the left. The unprotonated base is more stable relative to its conjugate acid. Consequently, the molecule is less willing to accept a proton, meaning it is a weaker base. A weaker base corresponds to a lower pKa value.[5]

This effect can be quantified by comparing the pKa of this compound with its non-fluorinated parent, acetohydrazide.

Part 4: Quantitative pKa Data

As of the date of this guide, no experimentally validated pKa for this compound has been published. However, high-quality computational methods provide a reliable estimate. The predicted pKa values for this compound and its parent compound, acetohydrazide, are summarized below.

| Compound | Structure | CAS Number | Predicted pKa | Data Source |

| Acetohydrazide | CH₃C(O)NHNH₂ | 1068-57-1 | 13.46 ± 0.18 | [6][7][8] |

| This compound | CHF₂C(O)NHNH₂ | 84452-98-2 | 10.31 ± 0.20 | [9][10] |

The data clearly illustrates the powerful acidifying (or base-weakening) effect of the gem-difluoro substitution. The introduction of the two fluorine atoms lowers the pKa by more than three full units, a substantial change that will dramatically alter the molecule's ionization profile at physiological pH.

Part 5: Experimental Protocol for pKa Determination via Potentiometric Titration

To empirically validate the predicted pKa, a direct measurement is required. Potentiometric titration is a robust, reliable, and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.

Principle

A solution of this compound (a weak base) is titrated with a strong acid (e.g., HCl). The pH is measured after each addition of acid. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where half of the hydrazide has been protonated.

Apparatus and Reagents

-

Apparatus:

-

Automatic titrator (e.g., Mettler Toledo T5) or a manual setup with a high-precision burette (Class A, 10 mL).

-

Calibrated pH meter with a combination glass electrode, accurate to ±0.01 pH units.

-

Stir plate and magnetic stir bar.

-

Analytical balance.

-

Volumetric flasks and pipettes (Class A).

-

-

Reagents:

-

This compound (CAS 84452-98-2), purity >98%.

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution.

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed).

-

Carbonate-free deionized water.

-

pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01).

-

Inert salt (e.g., KCl) to maintain constant ionic strength (optional, but recommended for high accuracy).

-

Step-by-Step Methodology

-

Electrode Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., 4.01, 7.00, 10.01) at the temperature of the experiment (typically 25 °C).

-

Sample Preparation:

-

Accurately weigh approximately 0.1 mmol of this compound (approx. 11.0 mg).

-

Dissolve the sample in a known volume (e.g., 50.0 mL) of deionized water in a titration vessel.

-

Note: If solubility is limited, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture. Extrapolation to 0% co-solvent is required to determine the aqueous pKa.[12]

-

-

Titration Procedure:

-

Place the titration vessel on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.

-

Begin stirring at a constant, gentle rate.

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found precisely by calculating the first derivative (ΔpH/ΔV) of the curve; the equivalence point corresponds to the peak of the first derivative plot.

-

The half-equivalence point is the volume Vₑ / 2.

-

The pKa is equal to the pH of the solution at the half-equivalence point. Read this value directly from the titration curve.

-

Repeat the titration at least two more times to ensure reproducibility.

-

Conclusion

The pKa of this compound is a critical parameter for its application in drug discovery and development. While experimental data is not yet available, computational predictions strongly indicate a pKa of approximately 10.31 . This value is over three log units lower than its non-fluorinated analog, acetohydrazide, a direct consequence of the powerful inductive electron-withdrawing effect of the gem-difluoro group. This significant reduction in basicity will profoundly influence the compound's behavior in biological systems. For researchers requiring a definitive value, the detailed potentiometric titration protocol provided in this guide offers a self-validating and highly reliable method for its empirical determination.

References

-

Prakash, O., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Applied Biology & Biotechnology, 11(4), 1-22. Retrieved from [Link][1]

-

Jolikay, C., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(19), 6767. Retrieved from [Link][2]

-

Christensen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 1011-1016. Retrieved from [Link][5]

-

SMILES, K., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1534-1538. Retrieved from [Link][4]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Unpublished manuscript.

-

Sabela, A., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9580-9615. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides. Retrieved from [Link]

-

ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Cambridge Open Engage. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 84452-98-2 Name: this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Retrieved from [Link]

-

PubMed. (n.d.). Computational determination of aqueous pKa values of protonated benzimidazoles (Part 2). Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][12]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Acetohydrazid | 1068-57-1 [m.chemicalbook.com]

- 8. Acethydrazide | 1068-57-1 [chemicalbook.com]

- 9. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [chemicalbook.com]

- 10. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [amp.chemicalbook.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

1H NMR spectrum of 2,2-Difluoroacetohydrazide

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Difluoroacetohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (F₂CHCONHNH₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. Key characteristics, including the significant downfield shift of the α-proton due to geminal fluorine atoms and the characteristic signals of the hydrazide moiety, are discussed. The guide emphasizes the causality behind experimental choices and provides actionable insights for obtaining and interpreting high-quality NMR data for fluorinated hydrazides, crucial scaffolds in modern medicinal chemistry.

Introduction: The Significance of this compound

This compound is a valuable synthetic building block, incorporating two key structural motifs: a difluoromethyl group and a hydrazide functional group. The inclusion of fluorine in drug candidates is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The hydrazide moiety serves as a versatile precursor for synthesizing a wide array of heterocyclic compounds.

Given its importance, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary analytical tool for the structural elucidation of organic molecules. However, the spectrum of this compound presents unique features and challenges due to the strong influence of the electronegative fluorine atoms and the exchangeable protons of the hydrazide group. This guide provides the foundational knowledge required to navigate these complexities.

Foundational Principles: Chemical Shifts and Coupling

Understanding the ¹H NMR spectrum of this compound requires a firm grasp of the principles governing chemical shifts and spin-spin coupling, particularly in the context of fluorine and nitrogen atoms.

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. In this compound, three distinct proton environments exist: the methine proton (CHF₂), the secondary amide proton (CONH), and the primary amine protons (NH₂).

-

Methine Proton (CHF₂): This proton is directly attached to a carbon bearing two highly electronegative fluorine atoms. This arrangement results in a powerful electron-withdrawing inductive effect, significantly deshielding the proton and shifting its resonance to a high frequency (downfield). Its chemical shift is further influenced by the adjacent carbonyl group.

-

Hydrazide Protons (NH and NH₂): The chemical shifts of protons attached to nitrogen are highly variable and sensitive to solvent, concentration, and temperature.[1] The CONH proton, being part of an amide-like structure, is typically observed further downfield than the terminal NH₂ protons. In polar aprotic solvents like DMSO-d₆, hydrogen bonding can lead to pronounced downfield shifts for these protons.

Spin-Spin Coupling (J-coupling)

Spin-spin coupling provides crucial information about the connectivity of atoms.

-

Heteronuclear Coupling (¹H-¹⁹F): The most prominent coupling in the spectrum is the geminal coupling (²JHF) between the methine proton and the two equivalent ¹⁹F nuclei. Since ¹⁹F has a nuclear spin (I) of ½, it couples to neighboring protons. The multiplicity of the CHF₂ signal is determined by the number of adjacent fluorine atoms (n) and follows the rule 2nI + 1. For two equivalent fluorines, this results in a triplet (2 * 2 * ½ + 1 = 3). The magnitude of ²JHF coupling is typically large, often in the range of 40-60 Hz.[2][3]

-

Homocoupling and N-H Coupling: The protons of the hydrazide group (CONH-NH₂) can couple to each other (³JHH). However, due to factors like quadrupole broadening from the ¹⁴N nucleus and chemical exchange, these couplings are often not well-resolved, leading to broad signals. The rate of proton exchange with the solvent or trace amounts of acid/water can completely obliterate this coupling, causing the signals to appear as broad singlets.

Experimental Protocol: Acquiring a High-Quality Spectrum

A self-validating protocol is essential for obtaining a reliable and reproducible ¹H NMR spectrum. The following steps detail the best practices for sample preparation and data acquisition.

Workflow for NMR Sample Preparation

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[4] This quantity is generally sufficient for a standard ¹H NMR experiment on a modern spectrometer.

-

Solvent Selection and Dissolution:

-

Choice of Solvent: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for hydrazides as it is a polar aprotic solvent that slows down the exchange rate of N-H protons, allowing them to be observed more clearly as distinct, and potentially coupled, signals.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[5] Ensure the sample is fully dissolved; gentle vortexing may be required.

-

-

Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing. Alternatively, a small, non-reactive internal standard like tetramethylsilane (TMS) can be added, though it is often omitted in modern practice where referencing to the solvent signal is standard.

-

Instrumental Parameters:

-

Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-5 seconds).

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show three distinct signals corresponding to the three proton environments.

Caption: Proton environments in this compound.

Signal Assignments

-

Signal 1: Methine Proton (Hₐ, CHF₂)

-

Chemical Shift (δ): Expected in the range of 6.0 - 6.5 ppm . This significant downfield shift is a direct consequence of the strong deshielding from the two geminal fluorine atoms and the carbonyl group. For comparison, the methine proton in difluoroacetic acid appears around 6.4 ppm.[6]

-

Multiplicity: This signal will appear as a triplet (t) . This pattern arises from coupling to the two equivalent fluorine atoms (n=2), with a typical coupling constant of ²JHF ≈ 50-55 Hz .[2]

-

-

Signal 2: Amide Proton (Hₑ, CONH)

-

Chemical Shift (δ): Expected to be the most downfield signal, likely in the range of 9.0 - 10.5 ppm . Amide protons in DMSO are known to resonate at high chemical shifts.[1]

-

Multiplicity: This signal often appears as a broad singlet (br s) . While it is theoretically coupled to the adjacent NH₂ protons, this coupling is frequently lost due to chemical exchange or quadrupolar effects from the nitrogen atom.

-

-

Signal 3: Amine Protons (Hₒ, NH₂)

-

Chemical Shift (δ): Expected in the range of 4.0 - 5.0 ppm . The chemical shift of primary amine protons is highly variable.[1]

-

Multiplicity: Similar to the amide proton, this signal typically appears as a broad singlet (br s) due to exchange and quadrupolar broadening.

-

Data Summary Table

| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHF₂ | Hₐ | 6.0 - 6.5 | Triplet (t) | ²JHF ≈ 50-55 |

| CONH | Hₑ | 9.0 - 10.5 | Broad Singlet (br s) | - |

| NH₂ | Hₒ | 4.0 - 5.0 | Broad Singlet (br s) | - |

Confirmatory Techniques

-

D₂O Exchange: To definitively confirm the assignment of the NH and NH₂ protons, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable N-H protons (Hₑ and Hₒ) will disappear or significantly diminish, as the protons are replaced by deuterium, which is not observed in ¹H NMR. The triplet for Hₐ will remain unchanged.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic features are a downfield triplet between 6.0 and 6.5 ppm, characteristic of a CHF₂ group adjacent to a carbonyl, and two broad signals for the exchangeable hydrazide protons. By employing a meticulous experimental protocol, particularly the use of DMSO-d₆ as a solvent, researchers can obtain a high-quality spectrum that allows for unambiguous assignment of all proton signals. This guide provides the necessary framework for scientists in drug discovery and chemical research to confidently analyze this important fluorinated building block.

References

-

Coupling of Protons with Fluorine. (2007). ResearchGate. Retrieved from [Link]

-

1 H NMR chemical shifts (δ) of hydrazones and metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... (n.d.). ResearchGate. Retrieved from [Link]

-

On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017). ResearchGate. Retrieved from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. Retrieved from [Link]

-

Multinuclear NMR. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

"Pure shift" 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014). RSC Publishing. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Regensburg. Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorine Coupling Constants. (1976). Progress in NMR Spectroscopy. Retrieved from [Link]

-

PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. Retrieved from [Link]

-

Hydrazine - 1H NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

N'-(CHLOROACETYL)-2,2,2-TRIFLUOROACETOHYDRAZIDE - 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. (n.d.). Crystal Pharmatech Co., Ltd. Retrieved from [Link]

-

FGF Family: From Drug Development to Clinical Application. (2018). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Difluoroacetic acid(381-73-7) 1H NMR spectrum [chemicalbook.com]

13C NMR chemical shifts of 2,2-Difluoroacetohydrazide

An In-Depth Technical Guide on the 13C NMR Chemical Shifts of 2,2-Difluoroacetohydrazide

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound (F₂CHCONHNH₂). As a valuable building block in medicinal and agrochemical research, the precise characterization of this molecule is paramount. This document offers a detailed exploration of the theoretical principles governing its ¹³C NMR spectrum, with a focus on the profound influence of geminal fluorine substitution. It presents predicted chemical shift values, multiplicities, and coupling constants, and provides a robust, step-by-step experimental protocol for acquiring high-quality ¹³C NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural analysis of fluorinated small molecules.

Introduction: The Significance of Fluorinated Hydrazides and NMR Characterization

Fluorine-containing molecules are of immense interest in modern drug development and materials science.[1] The strategic introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a compound.[1] this compound serves as a key synthetic intermediate, incorporating a difluoromethyl group adjacent to a reactive hydrazide moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] Specifically, ¹³C NMR provides direct insight into the carbon backbone of a molecule, revealing the number of unique carbon environments and information about their electronic state.[3] For fluorinated compounds, ¹³C NMR presents unique characteristics and challenges due to the strong influence of the ¹⁹F nucleus, which, like ¹H, is a spin-active nucleus (I = ½). This guide will dissect these interactions to provide a clear framework for the analysis of this compound.

Theoretical Principles: Understanding the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is defined by two primary factors: the chemical environment of each carbon, which dictates its chemical shift (δ), and the through-bond scalar coupling to the nearby fluorine nuclei, which dictates the multiplicity of each signal.

Influence of Electronegativity on Chemical Shifts

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as fluorine and oxygen, withdraw electron density from adjacent carbons, reducing their shielding and causing their resonance to appear further downfield (at a higher ppm value).[2][4]

-

C2 (CHF₂ group): The carbon atom directly bonded to two highly electronegative fluorine atoms experiences a powerful deshielding effect. This results in a significant downfield shift, moving its signal far from the typical alkane region.

-

C1 (C=O group): The carbonyl carbon is sp² hybridized and bonded to an electronegative oxygen, which inherently places it in the far downfield region of the spectrum (typically 160-185 ppm for amides and acids).[4] The adjacent difluoromethyl group provides an additional, albeit weaker, inductive electron-withdrawing effect.

The Critical Role of ¹³C-¹⁹F Scalar Coupling

In standard proton-decoupled ¹³C NMR experiments, C-H couplings are removed, and most carbon signals appear as singlets.[2] However, couplings to other spin-active nuclei like ¹⁹F persist, providing invaluable structural information.[5] The multiplicity of a carbon signal due to coupling with n equivalent fluorine atoms follows the n+1 rule.

-

C2 (CHF₂): This carbon is directly bonded to two fluorine atoms. Therefore, its signal will be split into a triplet due to one-bond coupling (¹J_CF). The magnitude of ¹J_CF coupling is typically very large, often in the range of 200-300 Hz.[1]

-

C1 (C=O): This carbonyl carbon is two bonds away from the two fluorine atoms. It will also experience coupling, resulting in a triplet due to two-bond coupling (²J_CF). The magnitude of ²J_CF is significantly smaller than one-bond coupling, generally between 20-40 Hz.

The presence of these characteristic C-F couplings and their distinct magnitudes are definitive features for the structural confirmation of this compound.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 | C=O (Carbonyl) | 165 - 170 | Triplet | ²J_CF ≈ 25 - 35 Hz |

| C2 | CHF₂ (Difluoromethyl) | 108 - 114 | Triplet | ¹J_CF ≈ 240 - 255 Hz |

Note: These are predicted values. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

This section provides a detailed, field-proven methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice due to its high polarity, which should readily dissolve the hydrazide, and its deuterium signal is used for the spectrometer's lock system.

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

Spectrometer Setup and Calibration

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[6]

Data Acquisition Parameters

The following parameters are recommended for a standard ¹³C experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A standard pulse sequence with a 30° excitation pulse and proton decoupling during acquisition to provide Nuclear Overhauser Enhancement (NOE) and simplify the spectrum.[7] |

| Spectral Width (SW) | ~240 ppm (e.g., -10 to 230 ppm) | Ensures that all expected carbon signals, from the difluoromethyl to the carbonyl carbon, are within the acquisition window. |

| Number of Scans (NS) | 256 - 1024 | The ¹³C isotope has a low natural abundance (~1.1%), requiring multiple scans to achieve an adequate signal-to-noise (S/N) ratio.[8] Fluorine coupling further splits the signal, reducing peak height, so more scans are beneficial. |

| Relaxation Delay (D1) | 2.0 seconds | A sufficient delay to allow for T₁ relaxation of most carbon nuclei, preventing signal saturation and improving S/N.[7] |

| Acquisition Time (AQ) | ~1.0 - 1.5 seconds | Balances resolution with the overall experiment time. |

| Temperature | 298 K (25 °C) | A standard temperature for routine analysis. |

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR analysis of this compound.

Data Interpretation and Verification

Upon completion of the experiment and standard data processing (Fourier transform, phase correction, and baseline correction), the resulting spectrum should be analyzed.

-

Signal Identification: Expect two main signals (or signal groups) in the spectrum in the predicted regions of 165-170 ppm and 108-114 ppm.

-

Multiplicity Analysis: Carefully examine the multiplicity of each signal. The downfield signal (C=O) should be a small triplet, and the upfield signal (CHF₂) should be a much wider triplet.

-

Coupling Constant Measurement: Measure the distance in Hz between the lines of each triplet to determine the ¹J_CF and ²J_CF values. These experimental values should be close to the predicted ranges and serve as a powerful confirmation of the structure.

-

Potential Challenges: Be aware that the outer lines of the broad CHF₂ triplet may have low intensity and could be difficult to distinguish from baseline noise, especially with an insufficient number of scans.[1][5] If these lines are not visible, the signal might be misinterpreted as a singlet, highlighting the importance of achieving a high S/N ratio.

Conclusion

The ¹³C NMR spectrum of this compound is characterized by two distinct signals whose chemical shifts are heavily influenced by fluorine and oxygen electronegativity. The definitive feature of the spectrum is the splitting of both carbon signals into triplets due to one-bond and two-bond ¹³C-¹⁹F coupling, providing unambiguous confirmation of the difluoromethyl moiety's position relative to the carbonyl group. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret high-quality ¹³C NMR data, ensuring the accurate structural verification of this important fluorinated building block.

References

- Application Notes and Protocols for 13C Isotopomer Analysis using NMR Spectroscopy - Benchchem.

- Optimized Default 13C Parameters | NMR Facility - Chemistry Department.

- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.

- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs.

- A guide to 13c nmr chemical shift values - Compound Interest.

- 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog.

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sc.edu [sc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. compoundchem.com [compoundchem.com]

FTIR spectrum analysis of 2,2-Difluoroacetohydrazide

An In-Depth Technical Guide to the FTIR Spectrum Analysis of 2,2-Difluoroacetohydrazide

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound (DFАН), a compound of increasing interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of its vibrational spectroscopy, present a validated experimental protocol for acquiring high-quality spectra, and offer a detailed interpretation of its characteristic absorption bands. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust method for the structural characterization and identification of this fluorinated hydrazide.

Introduction: The Significance of this compound

This compound (C₂H₄F₂N₂O) is a key building block in modern synthetic and medicinal chemistry. The incorporation of a difluoromethyl group (CHF₂) into bioactive molecules is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, offering unique hydrogen bonding capabilities that can be pivotal in drug-target interactions.[1]

Given its role as a critical intermediate, ensuring the structural integrity and purity of DFАН is paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for its molecular characterization. By probing the vibrational modes of its constituent functional groups, FTIR provides a unique molecular "fingerprint," making it an indispensable tool for identity confirmation, quality control, and reaction monitoring.

Below is the chemical structure of this compound, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Chemical structure of this compound.

Theoretical Principles: Vibrational Modes of DFАН

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of its covalent bonds.[2] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, we anticipate characteristic signals from its primary functional groups: the N-H and N-H₂ of the hydrazide moiety, the C=O of the amide, the C-H of the alkyl backbone, and the C-F bonds of the difluoromethyl group.

-

N-H Stretching (Hydrazide): The -NHNH₂ group contains both a secondary amine-like N-H and a primary amine N-H₂. Primary amines typically exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region: a higher frequency asymmetric stretch and a lower frequency symmetric stretch.[3][4] The secondary N-H stretch also appears in this region. Due to intermolecular hydrogen bonding, these peaks are expected to be broad.

-

C-H Stretching: A single C-H bond is present in the CHF₂ group. This aliphatic C-H stretch is anticipated to produce a moderate to weak absorption band in the 3000-2850 cm⁻¹ region.[5][6]

-

C=O Stretching (Amide I Band): The carbonyl stretch is one of the most intense and reliable bands in an IR spectrum.[7][8] For secondary amides, this "Amide I" band typically appears around 1680-1640 cm⁻¹. However, the two highly electronegative fluorine atoms on the alpha-carbon exert a strong electron-withdrawing inductive effect, which increases the force constant of the C=O double bond.[3] This effect is expected to shift the Amide I band to a higher wavenumber, likely above 1700 cm⁻¹.

-

N-H Bending (Amide II and Scissoring): The hydrazide group gives rise to complex N-H bending vibrations. The bending of the secondary N-H (the "Amide II" band) is typically found around 1550 cm⁻¹.[9][10] The primary -NH₂ group exhibits a scissoring vibration that absorbs strongly in the 1650-1580 cm⁻¹ range.[3][11] These bands may overlap.

-

C-F Stretching: Carbon-fluorine bonds produce very strong absorption bands in the fingerprint region of the spectrum. The CHF₂ group is expected to show distinct, intense bands corresponding to asymmetric and symmetric C-F stretching vibrations, typically in the 1400-1000 cm⁻¹ range.[12][13] The high intensity of these peaks is a hallmark of fluorinated organic compounds.

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a detailed methodology for obtaining a high-fidelity FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality transmission spectra for solid samples.[14][15] An alternative, the Attenuated Total Reflectance (ATR) method, requires less sample preparation and can also be used.[16]

Materials and Equipment

-

This compound sample

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

Step-by-Step Methodology

-

Sample Preparation (KBr Pellet):

-

Crucial Insight: KBr is hygroscopic; absorbed water will introduce broad O-H absorption bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.[17] Therefore, always use KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.

-

Weigh approximately 1-2 mg of the DFАН sample.

-

Weigh approximately 150-200 mg of dry, FTIR-grade KBr.

-

Combine the sample and KBr in an agate mortar. Gently grind the mixture for 1-2 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering.[17]

-

Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or pressing, or moisture contamination.

-

-

Instrument Setup and Background Collection:

-

Power on the FTIR spectrometer and allow the source and laser to stabilize (typically 15-30 minutes).

-

Set the data acquisition parameters:

-

Scan Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis).

-

Number of Scans: 32 or 64 scans (Co-adding multiple scans improves the signal-to-noise ratio).

-

-